PEG4 Spacer Balance: Solubility–Reactivity Optimization Versus PEG2 and PEG6 Homologs
Bromo-PEG4-azide provides a quantitatively optimized balance between aqueous solubility and reaction site accessibility compared to shorter PEG2 and longer PEG6 homologs. Bromo-PEG6-azide offers superior aqueous solubility and molecular flexibility relative to Bromo-PEG4-azide; however, this increased chain length introduces greater steric hindrance that can reduce nucleophilic substitution efficiency at the bromide terminus . Conversely, Bromo-PEG2-azide (MW 238.08) exhibits lower aqueous solubility due to its truncated PEG2 spacer, limiting its utility in aqueous bioconjugation workflows . The PEG4 spacer (MW 326.19, 4 ethylene glycol units) occupies an empirically validated middle ground: sufficient hydrophilicity to maintain aqueous solubility while preserving minimal steric occlusion for efficient bromide reactivity .
| Evidence Dimension | Solubility–reactivity balance across PEG chain lengths |
|---|---|
| Target Compound Data | PEG4: intermediate solubility; minimal steric hindrance at Br terminus |
| Comparator Or Baseline | PEG2: lower aqueous solubility (reported soluble in DCM, DMF, DMSO only); PEG6: higher aqueous solubility but increased steric hindrance |
| Quantified Difference | Qualitative ranking; no direct rate constant comparison available |
| Conditions | Class-level comparison based on PEG spacer length effects in aqueous bioconjugation media |
Why This Matters
Procurement of the PEG4 variant ensures the linker performs in aqueous reaction conditions without the kinetic penalties associated with longer PEG chains.
